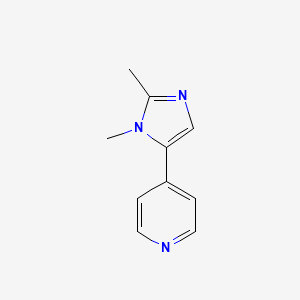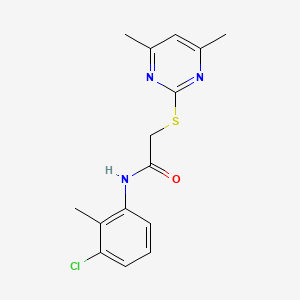
N-(3-Chloro-2-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chloro-2-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide is an organic compound that belongs to the class of acetamides This compound features a complex structure with a chlorinated aromatic ring, a pyrimidine ring, and a thioether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide typically involves multiple steps:
Formation of the thioether linkage: This can be achieved by reacting a suitable thiol with a halogenated acetamide under basic conditions.
Introduction of the pyrimidine ring: This step may involve the use of a pyrimidine derivative that can react with the intermediate formed in the previous step.
Chlorination and methylation: The aromatic ring can be chlorinated and methylated using appropriate reagents such as chlorine gas and methyl iodide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at the aromatic ring or the pyrimidine ring.
Substitution: The chlorinated aromatic ring is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(3-Chloro-2-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology and Medicine
In biology and medicine, compounds like this are often investigated for their potential as therapeutic agents. They may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings. Their chemical stability and reactivity make them suitable for various applications.
Mecanismo De Acción
The mechanism of action of N-(3-Chloro-2-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The thioether linkage and aromatic rings play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Chloro-2-methylphenyl)acetamide: Lacks the pyrimidine ring and thioether linkage.
2-((4,6-Dimethylpyrimidin-2-yl)thio)acetamide: Lacks the chlorinated aromatic ring.
N-(3-Chloro-2-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)ethanamide: Similar structure but with an ethanamide group instead of acetamide.
Uniqueness
N-(3-Chloro-2-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide is unique due to the combination of its chlorinated aromatic ring, pyrimidine ring, and thioether linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C15H16ClN3OS |
|---|---|
Peso molecular |
321.8 g/mol |
Nombre IUPAC |
N-(3-chloro-2-methylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C15H16ClN3OS/c1-9-7-10(2)18-15(17-9)21-8-14(20)19-13-6-4-5-12(16)11(13)3/h4-7H,8H2,1-3H3,(H,19,20) |
Clave InChI |
AVJMRSMGQDMGPC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)SCC(=O)NC2=C(C(=CC=C2)Cl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


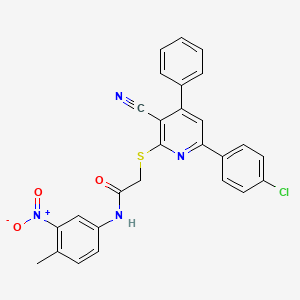
![(4-([1,1'-Biphenyl]-4-YL)-1H-imidazol-2-YL)methanamine](/img/structure/B11770023.png)
![2-[(1r,3s,5R,7S)-3-phenyladamantan-1-yl]acetic acid](/img/structure/B11770026.png)
![[3-(Fluoromethyl)oxetan-3-yl]methanamine](/img/structure/B11770027.png)
![N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B11770033.png)

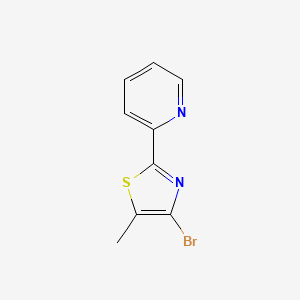
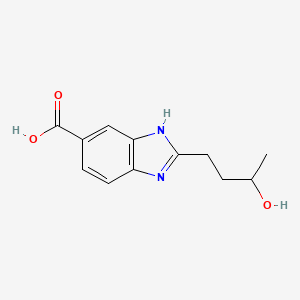
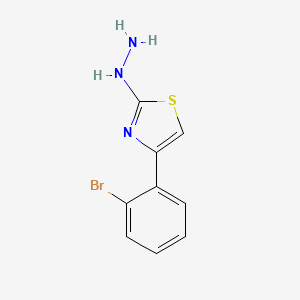
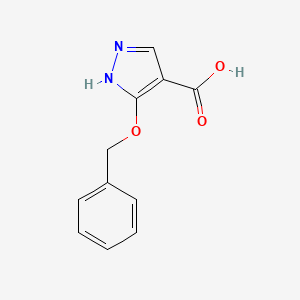
![Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate](/img/structure/B11770070.png)
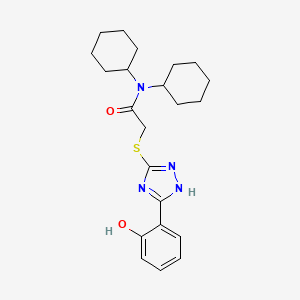
![4-(Imidazo[2,1-b]thiazol-6-yl)phenol](/img/structure/B11770076.png)
